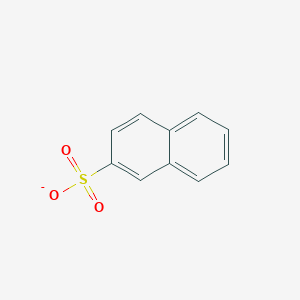

Naphthalene-2-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthalene-2-sulfonate (C₁₀H₇SO₃⁻) is an aromatic sulfonate derivative characterized by a sulfonic acid group (-SO₃⁻) substituted at the 2-position of the naphthalene ring. It is commonly synthesized via sulfonation of naphthalene followed by neutralization with sodium carbonate to yield the sodium salt (sodium this compound, CAS 532-02-5) . This compound serves as a critical intermediate in dye and pigment synthesis, particularly for sulfonated azo dyes like Direct Red 81 . Additionally, it exhibits insecticidal properties when incorporated into scopoletin derivatives and demonstrates biodegradability in microbial environments .

Applications De Recherche Scientifique

Industrial Applications

Naphthalene-2-sulfonate finds utility in several industrial sectors:

- Textile Industry : It serves as a dye intermediate and dispersant, enhancing the solubility and stability of dyes in aqueous solutions. This is crucial for achieving uniform coloration in textiles .

- Construction : Used as a water-reducing agent in concrete, it improves workability and strength. Its ability to disperse cement particles leads to better hydration and reduced water content in concrete mixtures .

- Pharmaceuticals : this compound acts as an intermediate in the synthesis of various pharmaceutical compounds. Its properties facilitate drug formulation processes .

Environmental Impact and Toxicity

Despite its applications, this compound poses environmental concerns due to its non-biodegradable nature. Studies have shown that it can bioaccumulate in aquatic ecosystems, leading to toxicity in fish and other organisms. For instance, research indicated that exposure to 2-NS resulted in significant mortality rates in freshwater fish, highlighting its potential genotoxic effects .

Case Study 1: Textile Dyeing

A study conducted on the use of this compound as a dye dispersant demonstrated improved color yield and stability when incorporated into dye formulations. The results indicated a significant reduction in dye aggregation, leading to enhanced performance in textile applications .

Case Study 2: Concrete Applications

In a comparative analysis of concrete mixtures with and without this compound, it was found that the inclusion of this compound resulted in a 20% increase in compressive strength while reducing water usage by 15%. This showcases its effectiveness as a superplasticizer .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Textile Industry | Dye dispersant | Improved solubility and color yield |

| Construction | Water-reducing agent | Enhanced strength and workability |

| Pharmaceuticals | Intermediate for drug synthesis | Facilitates formulation processes |

| Environmental Impact | Bioaccumulation concern | Potential toxicity to aquatic life |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying naphthalene-2-sulfonate in biological samples?

The Bradford protein assay, though primarily used for protein quantification via dye-binding principles, can be adapted for sulfonated aromatic compounds like this compound by modifying buffer conditions to account for ionic interactions. UV-Vis spectrophotometry at 220–280 nm (aromatic π-π* transitions) or HPLC with fluorescence detection (ex: λex 270 nm, λem 320 nm) are more specific. Validation should include spike-recovery experiments in matrices such as plasma or microbial lysates .

Q. How can researchers synthesize this compound derivatives for structure-activity relationship studies?

A common route involves sulfonation of naphthalene using concentrated sulfuric acid at 160–180°C, followed by sodium salt precipitation. For regioselective synthesis, catalytic methods (e.g., FeCl3) or microwave-assisted reactions improve yield. Purity is confirmed via <sup>1</sup>H NMR (aromatic proton shifts at δ 7.5–8.5 ppm) and elemental analysis .

Q. What are the primary health endpoints evaluated in toxicological studies of this compound?

Systemic effects include hepatic, renal, and respiratory outcomes, with dose-response metrics like NOAEL/LOAEL. Studies prioritize histopathology, serum biomarkers (e.g., ALT for hepatotoxicity), and oxidative stress markers (e.g., glutathione depletion). Rodent models typically use oral gavage or inhalation routes, with exposure durations ≥90 days .

Advanced Research Questions

Q. How should conflicting data on this compound genotoxicity be resolved?

Apply a tiered risk-of-bias (RoB) framework:

- Step 1: Assess randomization, blinding, and outcome reporting in animal studies (Table C-7) .

- Step 2: Compare in vitro (Ames test, comet assay) and in vivo (micronucleus assay) results.

- Step 3: Evaluate metabolic activation (e.g., S9 fraction) relevance to human pathways. Discrepancies often arise from interspecies metabolic differences (e.g., CYP2F2 in mice vs. CYP2A13 in humans) .

Q. What experimental designs are optimal for studying this compound biodegradation in environmental systems?

Use Sphingomonas xenophaga BN6 as a model organism in batch reactors with defined media. Monitor degradation via LC-MS for intermediate identification (e.g., 1,2-dihydroxynaphthalene) and qPCR for nah gene expression. Redox mediators (e.g., anthraquinone-2-sulfonate) enhance electron transfer efficiency .

Q. How can computational models predict this compound interactions with biomolecules?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying sulfonate group reactivity. Molecular docking (AutoDock Vina) into albumin or cytochrome P450 active sites predicts binding affinities (ΔG). Validate with SPR or ITC .

Q. Methodological Guidance

Q. What criteria should guide inclusion of studies in a systematic review of this compound toxicity?

Use the inclusion matrix from Table B-1:

- Species: Human, rodent (rat/mouse), in vitro models.

- Routes: Oral (gavage), inhalation (aerosol), dermal.

- Outcomes: Hepatic/renal histopathology, oxidative stress, genotoxicity. Exclude studies with inadequate controls or non-standardized dosing .

Q. How can researchers address data gaps in environmental fate studies of this compound?

Deploy fugacity models (e.g., EQC Level III) to estimate partitioning coefficients (log Kow = 1.2–2.1). Field studies should measure soil-water distribution (Kd) and biodegradation half-life (t1/2) under varying redox conditions .

Q. Data Analysis & Interpretation

Q. What statistical approaches are robust for dose-response modeling of this compound toxicity?

Apply benchmark dose (BMD) modeling with PROAST or EPA BMDS. For non-monotonic responses, use fractional polynomial or Hill equation models. Confounders (e.g., body weight trends) require covariate adjustment .

Q. How should researchers validate novel biomarkers of this compound exposure?

Combine untargeted metabolomics (LC-HRMS) with ROC curve analysis to identify candidate biomarkers (e.g., sulfonated adducts of glutathione). Cross-validate in independent cohorts using ELISA or MRM-MS .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

2,7-Naphthalene Disulfonate

2,7-Naphthalene disulfonate features sulfonate groups at both the 2- and 7-positions. While structurally similar to naphthalene-2-sulfonate, the additional sulfonate group enhances polarity and thermal stability.

Table 1: Thermal Stability Comparison

| Compound | Temperature (°C) | Stability Duration | Reference |

|---|---|---|---|

| This compound | 330 | >1 week | |

| 2,7-Naphthalene disulfonate | 330 | >1 week | |

| Benzene sulfonate | 200 | <24 hours |

Benzene Sulfonate Derivatives

Benzene sulfonates (e.g., 4-OCH₃, 4-F, 4-NO₂ substituted derivatives) generally exhibit lower acaricidal activity compared to this compound. For example, scopoletin derivatives with benzene sulfonate substituents showed LC₅₀ values 2–10× higher than those with this compound (compound 4j, LC₅₀ = 12.7 µg/mL) . The enhanced activity of this compound is attributed to its larger molecular volume and polar surface area, which improve target protein (AChE) binding .

Functional Substitutions and Bioactivity

Insecticidal Activity

This compound derivatives demonstrate superior acaricidal activity against Tetranychus cinnabarinus compared to other sulfonates. For instance, scopoletin-naphthalene-2-sulfonate (4j) achieved an LC₅₀ of 12.7 µg/mL, outperforming benzene sulfonate analogs (LC₅₀: 24.5–98.3 µg/mL) . Molecular docking studies reveal that the naphthalene moiety forms stronger interactions with AChE active-site residues (e.g., Trp-84, Tyr-130) via π-π stacking and hydrogen bonding .

Table 2: Acaricidal Activity of Scopoletin Sulfonate Derivatives

| Compound | Substituent | LC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 4j | This compound | 12.7 | |

| 4b | 4-NO₂ benzene sulfonate | 24.5 | |

| 4g | 4-F benzene sulfonate | 30.8 | |

| Scopoletin (parent) | - | 45.2 |

Substituent Effects on Toxicity

Electron-withdrawing groups (e.g., -NO₂) on benzene sulfonates increase toxicity by enhancing polar surface interactions, while electron-donating groups (e.g., -OCH₃) reduce activity. However, this compound’s fused aromatic system provides inherent advantages, combining hydrophobicity (for membrane penetration) and polarity (for target binding) .

Environmental Impact and Biodegradation

This compound is biodegradable under thermo-alkaliphilic conditions. Candida tropicalis strain B degrades 500–1000 mg/L of this compound with >97% efficiency in seawater . In contrast, Sphingomonas xenophaga BN6 utilizes redox mediators (quinones) to oxidize the compound, producing non-toxic metabolites . Comparatively, simpler sulfonates like benzene sulfonate degrade faster but are more toxic to aquatic life .

Physicochemical Properties and Stability

This compound exhibits high thermal stability and solubility in polar solvents (water, DMSO). Its sodium salt (CAS 532-02-5) is commercially produced via sulfonation-neutralization processes .

Propriétés

Numéro CAS |

16023-36-2 |

|---|---|

Formule moléculaire |

C10H7O3S- |

Poids moléculaire |

207.23 g/mol |

Nom IUPAC |

naphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)/p-1 |

Clé InChI |

KVBGVZZKJNLNJU-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |

Synonymes |

2-naphthalenesulfonate 2-naphthalenesulfonic acid beta-naphthalenesulfonic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.